molecular formula C11H12N2 B2354161 2-(Isoquinolin-6-YL)ethanamine CAS No. 1000505-67-8

2-(Isoquinolin-6-YL)ethanamine

Cat. No.: B2354161
CAS No.: 1000505-67-8
M. Wt: 172.231
InChI Key: KWBVZIOLYNFITQ-UHFFFAOYSA-N
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Description

2-(Isoquinolin-6-YL)ethanamine is a bioactive compound characterized by an ethanamine backbone linked to the 6-position of an isoquinoline heterocycle. The ethanamine moiety enhances molecular flexibility and interaction with biological targets, such as neurotransmitter receptors or enzymes involved in signal transduction .

Properties

IUPAC Name

2-isoquinolin-6-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c12-5-3-9-1-2-11-8-13-6-4-10(11)7-9/h1-2,4,6-8H,3,5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWBVZIOLYNFITQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C=C1CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Biological Activities

The biological activities of 2-(Isoquinolin-6-YL)ethanamine are primarily derived from its structural similarities to other isoquinoline derivatives, which are known for their pharmacological properties. Key areas of interest include:

  • Antimicrobial Activity : Isoquinoline derivatives have shown efficacy against various bacterial strains by inhibiting essential enzymes involved in DNA synthesis and cell division .
  • Anticancer Properties : Research indicates that this compound may act on specific receptors and enzymes linked to cancer cell proliferation, making it a candidate for further investigation in oncology .
  • Neurotransmitter Interaction : There is potential for this compound to interact with neurotransmitter receptors, possibly influencing neurological pathways and offering therapeutic benefits in conditions like Parkinson's disease .

Applications in Medicinal Chemistry

The applications of this compound in medicinal chemistry are noteworthy:

  • Drug Development : Given its potential as an enzyme inhibitor, this compound could serve as a lead molecule for developing new therapeutic agents targeting bacterial infections or cancer .
  • Functionalization Potential : The ethanamine group allows for further chemical modifications, which can enhance the compound's biological activity or selectivity towards specific targets .

Comparison with Similar Compounds

Structural Features

The following table summarizes key structural differences among 2-(Isoquinolin-6-YL)ethanamine and selected analogs:

Compound Name Core Structure Substituents/Modifications Molecular Weight (g/mol)
This compound Isoquinoline Ethanamine at C6 ~170.24
(R)-2-(tert-Butylamino)ethanamine Ethanamine tert-Butyl group on amine 116.20
Diethyl-(2-indolo[2,3-b]quinoxalin-6-yl-ethyl)-amine Indoloquinoxaline Diethylamine on ethyl linker ~319.40
2-(2,3-Dihydro[1,4]benzodioxin-6-yl)ethylamine Benzodioxane Ethylamine attached to benzodioxane 193.23
N-[2-(4-Nitrophenoxy)ethyl]-2-(4-Nitrophenyl)ethanamine Ethane linked to nitrophenyls Dual nitro groups on phenoxy and phenyl 357.33
2-(6-Methoxy-1H-indol-3-yl)ethanamine Indole Methoxy at C6, ethylamine at C3 190.24
25I-NBOMe (Synthetic phenethylamine) Phenethylamine 4-Iodo-2,5-dimethoxyphenyl and N-benzyl 413.25

Key Observations :

  • Isoquinoline vs. Indole/Indoloquinoxaline: The isoquinoline core (target compound) offers a planar aromatic system distinct from the indole-based structures in and . This influences π-π stacking interactions and binding affinity to receptors .
  • Substituent Effects : Electron-withdrawing groups (e.g., nitro in ) reduce electron density, altering reactivity and stability. In contrast, methoxy groups () enhance solubility and modulate receptor selectivity .
  • Chiral Centers: (R)-2-(tert-Butylamino)ethanamine () demonstrates the role of stereochemistry in enantioselective synthesis, achieving up to 57% enantiomeric excess (ee) in difluoromethylthiolation reactions .

Pharmacological and Chemical Properties

Property This compound 6-Methoxytryptamine () 25I-NBOMe ()
Receptor Affinity Potential MAO inhibition High serotonin receptor affinity 5-HT2A agonism (nM range)
Solubility Moderate (polar isoquinoline) High (methoxy enhances polarity) Low (hydrophobic substituents)
Stability Stable under neutral conditions Sensitive to oxidation Degrades under UV light
Bioactivity Antitumor (in vitro) Neurotransmitter modulation Psychedelic effects

Notable Findings:

  • Antitumor Activity : 2-(2,3-Dihydro[1,4]benzodioxin-6-yl)ethylamine () and its derivatives show promise in cancer models, likely due to DNA intercalation or topoisomerase inhibition .
  • Neurological Effects : 6-Methoxytryptamine () shares structural similarity with serotonin, enabling cross-reactivity with 5-HT receptors .
  • Psychoactive Potential: NBOMe compounds () exhibit extreme potency (active at µg doses) due to N-benzyl and halogen/methoxy substitutions .

Biological Activity

2-(Isoquinolin-6-YL)ethanamine, a derivative of isoquinoline, is gaining attention in medicinal chemistry due to its potential biological activities. Isoquinoline compounds are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and neuroprotective effects. This article will explore the biological activity of this compound, focusing on its mechanisms of action, synthesis methods, and related case studies.

Chemical Structure and Properties

This compound features an isoquinoline moiety that contributes to its biological activity. The compound can be synthesized through various methods, including catalytic processes that enhance yield and scalability for large-scale production.

Neuropharmacological Effects

Research indicates that isoquinoline compounds can interact with neurotransmitter systems. For instance:

  • Dopaminergic Activity : Compounds similar to this compound have demonstrated high potency at dopamine receptors, particularly D3 receptors, which are implicated in Parkinson's disease models .

Anticancer Properties

Isoquinoline derivatives exhibit significant anticancer activity. The compound's structural features may allow it to induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms:

  • Cell Growth Inhibition : Studies have shown that certain isoquinoline derivatives inhibit cancer cell growth in vitro and in vivo .

Case Studies

  • Neuroprotective Effects : A study on isoquinoline derivatives indicated their potential in treating neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .
  • Anti-inflammatory Activity : Isoquinoline compounds have been evaluated for their ability to inhibit pro-inflammatory cytokines, showcasing a potential role in managing inflammatory diseases .

Synthesis Methods

The synthesis of this compound can be achieved through several established methods:

  • Catalytic Processes : Utilizing metal catalysts like palladium or copper enhances the yield of the synthesis.
  • Microwave-Assisted Synthesis : This method has been explored for producing various substituted isoquinolines with improved efficiency .

Comparative Analysis of Related Compounds

CompoundStructural FeaturesUnique Properties
QuinolineBicyclic structure similar to isoquinolineKnown for antimalarial activity
Beta-PhenylethylaminePrecursor in isoquinoline synthesisActs as a neurotransmitter
TetrahydroisoquinolineSaturated derivative of isoquinolineExhibits unique psychoactive properties

The structural uniqueness of this compound enhances its potential as a lead compound in drug development compared to its analogs.

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